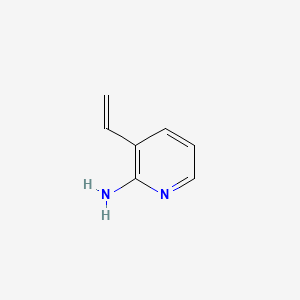

3-Vinylpyridin-2-amine

Description

Properties

IUPAC Name |

3-ethenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAHJNALCSSUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663861 | |

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-72-6 | |

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3-Vinylpyridin-2-amine is a versatile heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural arrangement, featuring a vinyl group ortho to an amino group on a pyridine scaffold, provides a rich platform for chemical modification and the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, robust synthetic protocols, and key applications as a pharmacophore in the development of novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug discovery.[3][4] The introduction of a vinyl group at the 3-position, as seen in this compound, further enhances its utility by providing a reactive handle for a multitude of chemical transformations. This guide will explore the intrinsic properties of this compound and elucidate its role as a strategic starting material for creating diverse chemical libraries aimed at various biological targets.

Chemical Structure and Physicochemical Properties

The unique arrangement of the amino and vinyl functional groups on the pyridine ring governs the chemical behavior and physical properties of this compound. The electron-donating amino group and the electron-withdrawing vinyl group create a distinct electronic profile that influences its reactivity and interactions.

Structural Analysis

The structure of this compound is characterized by a pyridine ring substituted at the C2 and C3 positions with an amino and a vinyl group, respectively. This arrangement allows for potential intramolecular interactions and dictates its reactivity in various chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂ | - |

| Molecular Weight | 120.15 g/mol | - |

| Appearance | Off-white to yellow solid | - |

| Melting Point | 68-72 °C | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | - |

| CAS Number | 85984-03-6 | - |

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic, vinyl, and amine protons. The vinyl protons typically appear as a set of doublet of doublets, while the aromatic protons show distinct coupling patterns indicative of the substitution on the pyridine ring. The amine protons usually appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts characteristic of aromatic, vinyl, and amine-substituted carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 120.15.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring (around 1600-1650 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes, often involving the introduction of the vinyl group onto a pre-existing 2-aminopyridine scaffold.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach

A highly effective and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields.

The causality behind this choice of reaction lies in its robustness and versatility. The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is critical for facilitating the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination. The choice of base, such as sodium carbonate or potassium phosphate, is crucial for activating the boronic acid species for efficient transmetalation.

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Reactivity Profile

The reactivity of this compound is dominated by the amino and vinyl functional groups.

-

Amino Group: The primary amine at the C2 position can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of various heterocyclic rings.[8]

-

Vinyl Group: The vinyl group is susceptible to a variety of transformations, including polymerization, hydrogenation, oxidation, and participation in cycloaddition reactions. This provides a handle for further molecular elaboration.

-

Pyridine Ring: The pyridine nitrogen can be protonated or alkylated, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the other substituents.

Applications in Drug Development

The this compound scaffold is a valuable building block in the design and synthesis of novel drug candidates. Its structural features allow it to be incorporated into molecules targeting a wide range of biological systems.

Kinase Inhibitors

The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The vinyl group at the C3 position can be utilized to introduce additional functionalities that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

G-Protein Coupled Receptor (GPCR) Modulators

Derivatives of this compound have been explored as modulators of various GPCRs. The ability to easily modify both the amino and vinyl groups allows for the fine-tuning of structure-activity relationships (SAR) to achieve desired pharmacological profiles.

Other Therapeutic Areas

The versatility of this scaffold has led to its investigation in other therapeutic areas, including but not limited to, antivirals, antibacterials, and agents targeting central nervous system (CNS) disorders.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of this compound. These protocols are designed to be self-validating, with integrated steps for purification and analysis to ensure the integrity of the final product.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

2-Amino-3-bromopyridine

-

Vinylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization

¹H NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analyze the spectrum for the characteristic signals of the aromatic, vinyl, and amine protons, and confirm the expected coupling patterns and integration values.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode and confirm the presence of the molecular ion peak corresponding to the calculated mass of this compound.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its unique combination of a 2-aminopyridine core and a reactive vinyl group provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The robust synthetic methods, particularly the Suzuki-Miyaura cross-coupling, allow for its efficient preparation, while its rich reactivity profile opens up a multitude of possibilities for further chemical modification. As the demand for novel therapeutic agents continues to grow, the importance of strategic building blocks like this compound in the drug discovery pipeline is undeniable.

References

- Ningbo Inno Pharmchem Co.,Ltd. Comprehensive Overview of 2-Vinylpyridine (CAS: 100-69-6).

- ChemicalBook. 2-Vinylpyridine: Properties, Production process and Uses. (2024-03-25).

- Grokipedia. 2-Vinylpyridine.

- ResearchGate. Synthesis of 3-Aminopyridine.

- Wikipedia. 2-Vinylpyridine.

- ECHEMI. 100-69-6, 2-Vinylpyridine Formula.

- Google Patents. CN104016905A - Method for preparing 2-vinylpyridine.

- PubChem. 2-Vinylpyridine | C7H7N | CID 7521.

- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- PubMed Central. A mild, catalyst-free synthesis of 2-aminopyridines.

- Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.

- RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery.

- Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

- PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.

- ChemicalBook. 3-Aminopyridine(462-08-8) 1H NMR spectrum.

- Wikipedia. 2-Aminopyridine.

- PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18).

- Thieme. Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite.

- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

- PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.

- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.

- LMU. Nucleophilicities of Amines, Amino Acids and Pyridines.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate. Epimerization and NMR Spectra of Poly(2-vinylpyridine). (2025-08-10).

- Google Patents. US20100210743A1 - Amination of vinyl aromatic polymers with tertiary amines.

- ChemicalBook. 2-Vinylpyridine(100-69-6) 1H NMR spectrum.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

3-Vinylpyridin-2-amine CAS number and identification

An In-depth Technical Guide to the Identification of 3-Vinylpyridin-2-amine

Introduction

This compound, with the CAS number 102000-72-6, is a heterocyclic aromatic amine containing a reactive vinyl group.[1] Its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a primary amine on the pyridine ring allows for a wide range of derivatization reactions, including amidation and N-alkylation, while the vinyl group is amenable to polymerization and various addition reactions. This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures, potentially leading to novel pharmaceutical agents and functional polymers. This guide provides a comprehensive overview of the identification and characterization of this compound, addressing its physicochemical properties, spectroscopic signature, and recommended analytical methodologies. Given the limited availability of experimental data in the public domain, this guide integrates established principles of analytical chemistry with predictive methods to offer a robust framework for researchers.

Core Identification and Physicochemical Properties

The fundamental identification of this compound is established by its unique CAS number and molecular formula. A summary of its key identifiers is provided below.

| Identifier | Value | Source |

| CAS Number | 102000-72-6 | [1] |

| Molecular Formula | C₇H₈N₂ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Canonical SMILES | C=CC1=C(N)N=CC=C1 | |

| InChI Key | N/A |

Due to a scarcity of published experimental data, the following physicochemical properties are predicted based on computational models. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Notes |

| Boiling Point | 235.5 ± 25.0 °C | Prediction based on structural similarity to related pyridines. |

| Melting Point | N/A | |

| logP | 1.25 ± 0.25 | Indicates moderate lipophilicity. |

| pKa (most basic) | 5.5 ± 0.1 | Refers to the pyridinium ion, suggesting it is a weak base. |

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound. In the absence of published experimental spectra, the following sections detail the expected spectroscopic features based on the analysis of its functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The expected chemical shifts and coupling patterns for both ¹H and ¹³C NMR are discussed below.

Molecular Structure with Atom Numbering for NMR Assignment

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and amine protons.

-

Amine Protons (-NH₂): A broad singlet is anticipated in the region of δ 4.5-5.5 ppm . The chemical shift and peak shape will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

-

Aromatic Protons (H4, H5, H6):

-

H6: This proton is adjacent to the ring nitrogen and is expected to be the most downfield of the aromatic protons, likely appearing as a doublet of doublets around δ 7.8-8.0 ppm .

-

H4 and H5: These protons will be in the mid-aromatic region, likely between δ 6.5-7.5 ppm . They will exhibit coupling to each other and to H6, resulting in complex multiplet patterns.

-

-

Vinyl Protons (Hα, Hβ-cis, Hβ-trans): This will be an AMX spin system.

-

Hα: This proton will appear as a doublet of doublets around δ 6.6-6.8 ppm , with characteristic trans (~17 Hz) and cis (~11 Hz) couplings to the Hβ protons.

-

Hβ-trans: This proton is expected as a doublet of doublets around δ 5.8-6.0 ppm , with a large trans coupling constant (~17 Hz) and a smaller geminal coupling (~1-2 Hz).

-

Hβ-cis: This proton should appear as a doublet of doublets around δ 5.3-5.5 ppm , with a cis coupling constant (~11 Hz) and a small geminal coupling (~1-2 Hz).

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide complementary information for structure confirmation.

-

Aromatic Carbons:

-

C2: Attached to the amine group and adjacent to the ring nitrogen, this carbon is expected to be significantly deshielded, appearing around δ 158-162 ppm .

-

C6: Also adjacent to the nitrogen, this carbon is predicted to be in the range of δ 145-150 ppm .

-

C3, C4, C5: These carbons will appear in the more shielded region of the aromatic spectrum, between δ 110-140 ppm .

-

-

Vinyl Carbons:

-

Cα: The carbon directly attached to the pyridine ring is expected around δ 135-140 ppm .

-

Cβ: The terminal vinyl carbon will be more shielded, appearing around δ 115-120 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 120 , corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom to give a stable [M-H]⁺ ion at m/z = 119 .

-

Loss of acetylene (C₂H₂) from the vinyl group, leading to a fragment at m/z = 94 .

-

Cleavage of the amino group, although less common, could result in minor fragments.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the primary amine and the vinyl-substituted pyridine ring.

-

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic and Vinyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while vinyl C-H stretches will also be in this region.

-

C=C and C=N Stretching: A series of bands between 1400-1650 cm⁻¹ will correspond to the stretching vibrations of the C=C bonds in the vinyl group and the pyridine ring, as well as C=N stretching.

-

N-H Bending: A scissoring vibration for the primary amine is expected around 1600-1650 cm⁻¹ .

-

C-H Bending (Vinyl): Out-of-plane bending vibrations for the vinyl group will give rise to strong bands in the 900-1000 cm⁻¹ region.

Proposed Analytical Workflow for Identification and Purity Assessment

A robust analytical workflow is crucial for the quality control of this compound. The following is a proposed workflow based on established methods for related compounds.

Workflow for the Identification and Characterization of this compound

Caption: A proposed analytical workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a suitable technique for assessing the purity of this compound and for quantifying it in mixtures.

Step-by-Step Protocol

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The non-polar stationary phase will provide good retention for the aromatic pyridine ring.

-

Mobile Phase:

-

A: 0.1% Formic acid in water. The acidic modifier will ensure the protonation of the basic pyridine nitrogen and amino group, leading to better peak shape and retention.

-

B: Acetonitrile.

-

-

Elution: A gradient elution is recommended for separating potential impurities with different polarities. A starting gradient of 5-10% B, increasing to 95% B over 15-20 minutes, should be effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Detection: UV detection at approximately 254 nm, where the pyridine ring is expected to have strong absorbance. A photodiode array (PDA) detector would be advantageous to obtain the full UV spectrum and confirm peak identity.

-

Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices

-

Reversed-Phase C18 Column: This is a versatile and robust stationary phase that effectively retains aromatic compounds like pyridines through hydrophobic interactions.

-

Acidified Mobile Phase: The addition of formic acid suppresses the ionization of residual silanol groups on the silica-based stationary phase and ensures that the basic analyte is in a consistent protonated state, which is crucial for achieving sharp, symmetrical peaks.

-

Gradient Elution: This approach allows for the effective separation of a wide range of potential impurities, from polar starting materials to non-polar byproducts, in a single analytical run.

Proposed Synthetic Pathway

Proposed Suzuki Coupling for the Synthesis of this compound

Caption: A proposed synthetic route to this compound via a Suzuki cross-coupling reaction.

This proposed synthesis involves the palladium-catalyzed cross-coupling of 2-amino-3-bromopyridine with a vinylboronic acid derivative. This method is known for its high functional group tolerance and generally good yields, making it a suitable approach for the synthesis of this target molecule.

Conclusion

This compound is a promising chemical intermediate with significant potential in various fields of chemical research and development. While experimental data for this specific compound is not widely published, this guide provides a comprehensive framework for its identification and characterization based on its structural features and the established analytical chemistry of related compounds. The predictive spectroscopic data and the proposed analytical workflow offer a solid foundation for researchers to confidently identify and assess the purity of this compound, thereby enabling its effective use in synthesis and drug discovery programs.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Vinylpyridin-2-amine

This guide provides a comprehensive analysis of the spectroscopic data for 3-Vinylpyridin-2-amine (CAS No. 102000-72-6), a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental spectra for this specific compound, this document leverages high-quality predicted data, interpreted in the context of experimental data from structurally analogous compounds. This approach offers a robust framework for understanding the key spectral features of this compound and provides practical guidance for its empirical analysis.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine ring, featuring both a vinyl group and an amino group. This unique combination of functionalities gives rise to a distinct spectroscopic fingerprint, which can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectral characteristics is paramount for confirming the molecule's identity, assessing its purity, and studying its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural assignment of this compound can be achieved.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals a complex pattern of signals corresponding to the protons on the pyridine ring and the vinyl group, as well as the protons of the amino group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-vinyl (α) | 6.8 - 7.0 | dd | J = 17.6, 10.8 |

| H-vinyl (β, trans) | 5.5 - 5.7 | d | J = 17.6 |

| H-vinyl (β, cis) | 5.2 - 5.4 | d | J = 10.8 |

| H4 (pyridine) | 7.3 - 7.5 | t | J = 7.8 |

| H5 (pyridine) | 6.6 - 6.8 | d | J = 7.8 |

| H6 (pyridine) | 8.0 - 8.2 | d | J = 7.8 |

| -NH₂ | 4.5 - 5.5 | br s | - |

Expert Interpretation:

The vinyl group protons exhibit a characteristic AXM spin system. The α-proton, being adjacent to the pyridine ring, is expected to be the most deshielded of the vinyl protons and appears as a doublet of doublets. The two β-protons are diastereotopic and show distinct chemical shifts and coupling constants to the α-proton (geminal coupling is typically small and may not be resolved).

The protons on the pyridine ring are influenced by the electron-donating amino group and the electron-withdrawing vinyl group. The H6 proton, being ortho to the nitrogen, is the most deshielded of the aromatic protons. The broad singlet for the amino protons is typical and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-vinyl (α) | 135 - 137 |

| C-vinyl (β) | 115 - 117 |

| C2 (pyridine) | 158 - 160 |

| C3 (pyridine) | 120 - 122 |

| C4 (pyridine) | 138 - 140 |

| C5 (pyridine) | 112 - 114 |

| C6 (pyridine) | 148 - 150 |

Expert Interpretation:

The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents. The C2 carbon, bonded to the amino group, is highly shielded. Conversely, the C4 and C6 carbons are deshielded due to their positions relative to the nitrogen atom. The vinyl group carbons show typical chemical shifts for sp² hybridized carbons.

Experimental Workflow: NMR Spectroscopy

Figure 1: A generalized workflow for acquiring NMR spectra of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=C bonds of the vinyl group and the pyridine ring, and the C-N bonds.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |

| N-H Stretch (symmetric) | 3350 - 3400 | Medium |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (vinyl) | 3000 - 3100 | Medium |

| C=C Stretch (vinyl) | 1630 - 1650 | Medium |

| C=C/C=N Stretch (pyridine ring) | 1580 - 1610, 1450 - 1500 | Strong |

| N-H Bend (scissoring) | 1600 - 1640 | Strong |

| C-N Stretch | 1250 - 1350 | Strong |

| C-H Out-of-plane Bend (vinyl) | 910 - 990 | Strong |

Expert Interpretation:

The two distinct N-H stretching bands are characteristic of a primary amine. The C=C stretching of the vinyl group is expected to be a sharp, medium-intensity band. The pyridine ring gives rise to several strong absorptions in the fingerprint region. The strong N-H bending vibration may overlap with the ring stretching modes. The out-of-plane C-H bending of the vinyl group is also a prominent feature.

Experimental Workflow: IR Spectroscopy (Solid Sample)

Figure 2: A typical workflow for acquiring an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique that will induce fragmentation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 120

-

Major Predicted Fragments (m/z): 119, 105, 93, 78, 66

Plausible Fragmentation Pathway

Figure 3: A plausible EI fragmentation pathway for this compound.

Expert Interpretation:

The molecular ion peak at m/z 120 should be observable. A prominent peak at m/z 119, corresponding to the loss of a hydrogen radical, is expected due to the stability of the resulting cation. Loss of the amino radical (•NH₂) would lead to a fragment at m/z 104. A key fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 93 from the [M-H]⁺ ion. Further fragmentation can lead to the pyridyl cation at m/z 78 and other smaller fragments.

Experimental Workflow: Mass Spectrometry (EI-MS)

Figure 4: A general workflow for acquiring an EI mass spectrum.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound based on predicted data and established spectroscopic principles. The provided tables of predicted chemical shifts and vibrational frequencies, along with the interpreted fragmentation patterns, serve as a valuable reference for researchers working with this compound. The outlined experimental workflows offer practical guidance for obtaining high-quality empirical data. By combining these theoretical predictions with experimental verification, scientists can confidently characterize and utilize this compound in their research and development endeavors.

References

-

NMRDB.org : An online resource for the prediction of ¹H and ¹³C NMR spectra. [Link]

-

ChemAxon NMR Predictor : A tool for the prediction of NMR spectra. [Link]

-

NIST Chemistry WebBook : A comprehensive source of chemical and physical data, including IR and mass spectra of related compounds. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Vinylpyridin-2-amine

Introduction: The Significance of 3-Vinylpyridin-2-amine and the Power of NMR

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring substituted with both an amine and a vinyl group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional polymers. The precise characterization of this molecule is paramount for its application in drug discovery and development, where even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[3][4] In the context of drug development, NMR is not merely a characterization tool but a "gold standard" for confirming molecular structure, assessing purity, and studying intermolecular interactions.[1][3][5][6] This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, offering field-proven insights into spectral interpretation, experimental best practices, and data analysis.

Deciphering the 1H NMR Spectrum of this compound: A Proton-by-Proton Analysis

The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. Each signal in the spectrum corresponds to a unique proton or a set of equivalent protons within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are key parameters for assigning the resonances to specific protons.[7][8][9]

A logical approach to interpreting the spectrum involves a systematic examination of these parameters for each proton environment.

Predicted 1H NMR Spectral Data

While experimental conditions can cause slight variations, the predicted 1H NMR data for a related compound, 3-vinylpyridine, in deuterated chloroform (CDCl3) provides a useful reference point for understanding the expected chemical shifts and coupling patterns.[10] The presence of the amino group at the 2-position in this compound will influence the electron density of the pyridine ring, leading to shifts in the proton resonances compared to the unsubstituted 3-vinylpyridine.

Molecular Structure and Proton Labeling:

To facilitate the spectral analysis, the protons in this compound are labeled as follows:

Caption: Labeled structure of this compound.

Detailed Spectral Interpretation:

-

Amine Protons (-NH2): The protons of the primary amine group typically appear as a broad singlet in the 1H NMR spectrum. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl3, the -NH2 signal is expected to be in the range of δ 3.5-5.0 ppm.

-

Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns due to their different electronic environments.

-

H-6 (Proton b): This proton is ortho to the ring nitrogen, which is an electron-withdrawing atom. Consequently, H-6 is expected to be the most deshielded of the aromatic protons, appearing at the downfield end of the aromatic region, likely around δ 8.0-8.2 ppm. It will appear as a doublet of doublets due to coupling with H-5 and H-4.

-

H-4 (Proton d): This proton is para to the nitrogen and meta to the vinyl and amino groups. Its chemical shift will be influenced by both. It is expected to resonate around δ 7.2-7.4 ppm and will appear as a doublet of doublets due to coupling with H-5 and H-6.

-

H-5 (Proton c): This proton is meta to the nitrogen and ortho to the vinyl group. It is expected to be the most shielded of the aromatic protons, appearing around δ 6.9-7.1 ppm. It will also be a doublet of doublets due to coupling with H-6 and H-4.

-

-

Vinyl Group Protons: The three protons of the vinyl group form a complex spin system (AMX or ABX type) and will give rise to three distinct signals.

-

-CH= (Proton a): The vinylic proton attached to the pyridine ring will appear as a doublet of doublets due to coupling with the two terminal vinylic protons (H-e and H-f). Its chemical shift is expected in the range of δ 6.5-6.8 ppm.

-

=CH2 (Protons e and f): The two terminal vinylic protons are diastereotopic and will have different chemical shifts. They will each appear as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the other vinylic proton (H-a). The proton trans to the pyridine ring (H-e) is expected to resonate at a slightly downfield position (around δ 5.8-6.0 ppm) compared to the proton cis to the ring (H-f, around δ 5.3-5.5 ppm).

-

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -NH2 | 3.5 - 5.0 | br s | - |

| H-6 (b) | 8.0 - 8.2 | dd | J(H6-H5) ≈ 5 Hz, J(H6-H4) ≈ 2 Hz |

| H-4 (d) | 7.2 - 7.4 | dd | J(H4-H5) ≈ 8 Hz, J(H4-H6) ≈ 2 Hz |

| H-5 (c) | 6.9 - 7.1 | dd | J(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 5 Hz |

| -CH= (a) | 6.5 - 6.8 | dd | J(Ha-He) ≈ 17 Hz, J(Ha-Hf) ≈ 11 Hz |

| =CH2 (e, trans) | 5.8 - 6.0 | dd | J(He-Ha) ≈ 17 Hz, J(He-Hf) ≈ 1.5 Hz |

| =CH2 (f, cis) | 5.3 - 5.5 | dd | J(Hf-Ha) ≈ 11 Hz, J(Hf-He) ≈ 1.5 Hz |

Note: These are predicted values and may vary based on the specific experimental conditions.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data

The acquisition of a high-quality 1H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.[11][12][13]

Step-by-Step Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[12] Deuterated chloroform (CDCl3) is a common choice for many organic molecules. Ensure the solvent is of high isotopic purity to minimize residual solvent signals.[12]

-

Sample Concentration: For a standard 1H NMR experiment on a small molecule, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[11][14]

-

Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a clean, dry vial. To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] It is often pre-added to the deuterated solvent by the manufacturer.

-

Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR sample preparation.

Data Acquisition Parameters

The choice of acquisition parameters directly impacts the quality of the resulting spectrum.[15][16][17]

-

Spectral Width (SW): Set the spectral width to encompass all expected proton signals. For this compound, a spectral width of -2 to 12 ppm is generally adequate.[16]

-

Acquisition Time (AT): This parameter determines the digital resolution of the spectrum. A typical acquisition time for a 1H NMR spectrum is 2-4 seconds.[17]

-

Number of Scans (NS): The number of scans is increased to improve the signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.

-

Receiver Gain (RG): The receiver gain should be set to maximize the signal intensity without causing receiver overload. Most modern NMR spectrometers have an automated routine (rga) for this.[18]

-

Pulse Width: Calibrate the 90° pulse width for the specific probe and sample to ensure optimal signal excitation.

-

Shimming: The homogeneity of the magnetic field must be optimized for each sample to obtain sharp, well-resolved peaks. This is an automated process on most modern instruments.

Caption: Key parameters for NMR data acquisition.

Conclusion: From Spectrum to Structure

The comprehensive analysis of the 1H NMR spectrum of this compound, guided by the principles of chemical shifts, coupling constants, and integration, allows for the unambiguous confirmation of its molecular structure. By adhering to rigorous experimental protocols for sample preparation and data acquisition, researchers can ensure the generation of high-quality, reliable data. This level of analytical detail is indispensable in the fields of drug discovery and materials science, where a precise understanding of molecular structure is the foundation for innovation and success.

References

-

3-Vinylpyridine, CAS No. 1121-55-7 - iChemical. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (n.d.). Retrieved from [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (n.d.). Retrieved from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Retrieved from [Link]

-

Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. (n.d.). Retrieved from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29). Retrieved from [Link]

-

NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21). Retrieved from [Link]

-

synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes. (n.d.). Retrieved from [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion | Journal of the American Chemical Society. (2026, January 19). Retrieved from [Link]

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

- CN104016905A - Method for preparing 2-vinylpyridine - Google Patents. (n.d.).

-

NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

-

2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022, April 25). Retrieved from [Link]

-

(PDF) NMR Spectroscopy in Drug Design - ResearchGate. (n.d.). Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

NMR spectrometry analysis for drug discovery and development - News-Medical.Net. (2022, November 7). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Retrieved from [Link]

-

2-Vinylpyridine | C 7 H 7 N | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

A List of Commonly used Acquisition Parameters in Bruker TOPSPIN - of Chemistry. (n.d.). Retrieved from [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. 3-Vinylpyridine, CAS No. 1121-55-7 - iChemical [ichemical.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. organomation.com [organomation.com]

- 15. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 16. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-Depth Technical Guide to the FT-IR Spectral Characteristics of 3-Vinylpyridin-2-amine

Abstract: 3-Vinylpyridin-2-amine, also known as 3-ethenylpyridin-2-amine, is a heterocyclic compound featuring a pyridine core substituted with both a primary amine and a vinyl group. This unique combination of functionalities makes it a molecule of interest for pharmaceutical synthesis and polymer chemistry. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and quality control of such molecules. This guide provides a comprehensive analysis of the expected FT-IR spectral characteristics of this compound, offering researchers and drug development professionals a detailed framework for spectral interpretation. By dissecting the molecule into its constituent functional groups—the primary aromatic amine, the pyridine ring, and the vinyl substituent—we can predict and assign the key vibrational modes. This document outlines the theoretical basis for these assignments, presents a detailed experimental protocol for acquiring high-quality spectra, and summarizes the expected data in a clear, tabular format for practical laboratory use.

The Principle of FT-IR Spectroscopy and Molecular Structure

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its covalent bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. Therefore, an FT-IR spectrum serves as a unique "molecular fingerprint."

The structure of this compound contains three distinct functional regions, each contributing characteristic absorption bands to its FT-IR spectrum:

-

Primary Aromatic Amine (-NH₂): This group is defined by its N-H bonds and the C-N bond to the aromatic pyridine ring.

-

Vinyl Group (-CH=CH₂): This substituent introduces olefinic C-H bonds and a C=C double bond.

-

Substituted Pyridine Ring: This aromatic core contains C=C and C=N double bonds, as well as aromatic C-H bonds.

A thorough interpretation of the FT-IR spectrum requires analyzing the characteristic vibrational modes—stretching and bending—associated with each of these groups.

Predictive Analysis of the FT-IR Spectrum

As no specific, publicly available, peer-reviewed FT-IR spectrum for this compound could be located, this analysis is a predictive synthesis based on well-established group frequencies for its constituent parts. This approach is standard practice in spectroscopy for the initial identification of novel or uncharacterized compounds.

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen atoms (X-H).

-

N-H Stretching (Primary Amine): Primary amines (-NH₂) are distinguished by two moderate-intensity absorption bands.[1] These arise from the asymmetric and symmetric stretching of the two N-H bonds.[2]

-

Asymmetric Stretch (νₐₛ N-H): Expected in the range of 3500 - 3400 cm⁻¹ .

-

Symmetric Stretch (νₛ N-H): Expected at a lower frequency, typically 3400 - 3300 cm⁻¹ .[3] The presence of two distinct peaks in this region is a strong indicator of a primary amine group.

-

-

C-H Stretching (Aromatic & Vinyl): The stretching vibrations for C-H bonds where the carbon is sp² hybridized occur at frequencies above 3000 cm⁻¹.

-

Aromatic C-H Stretch (ν C-H): The pyridine ring C-H bonds will produce one or more sharp, medium-to-weak bands in the 3100 - 3000 cm⁻¹ range.[4]

-

Vinyl C-H Stretch (ν =C-H): The C-H bonds of the vinyl group also absorb in the 3100 - 3000 cm⁻¹ region, often overlapping with the aromatic C-H signals.[4]

-

Double-Bond Region (2000 cm⁻¹ - 1500 cm⁻¹)

This region is critical for identifying unsaturation (C=C, C=N) and the primary amine's bending vibration.

-

N-H Bending (Scissoring): Primary amines exhibit an N-H bending (scissoring) vibration of medium to strong intensity. This band is expected in the 1650 - 1580 cm⁻¹ range.[2][3] This peak can sometimes be sharp and may overlap with C=C stretching bands.

-

C=C and C=N Ring Stretching: The pyridine ring gives rise to a series of characteristic skeletal stretching vibrations. These absorptions, resulting from the coupled stretching of C=C and C=N bonds, are typically found in the 1625 - 1430 cm⁻¹ region and are highly diagnostic for aromatic heterocycles.[5] Expect two to four distinct bands of variable intensity.

-

Vinyl C=C Stretching (ν C=C): The stretching of the vinyl group's carbon-carbon double bond typically gives rise to a medium-intensity band around 1650 - 1620 cm⁻¹ .[6][7] This absorption may be obscured by or convoluted with the strong N-H bending vibration and the upper-range pyridine ring stretches.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching, that are unique to the overall molecular structure.

-

C-N Stretching (ν C-N): The stretching of the C-N bond in aromatic amines produces a strong band typically found between 1335 - 1250 cm⁻¹ .[3] This is a key feature confirming the amine's attachment to the pyridine ring.

-

Vinyl C-H Bending (Out-of-Plane): The out-of-plane (OOP) C-H bending vibrations, or "wags," of the vinyl group are highly characteristic and produce strong, sharp bands. For a mono-substituted vinyl group (R-CH=CH₂), two distinct bands are expected:[8]

-

=CH₂ wag: A strong band near 920 - 905 cm⁻¹ .

-

=CH wag: A strong band near 1000 - 985 cm⁻¹ . The presence of these two strong absorptions is definitive proof of the vinyl group's existence.

-

-

Aromatic C-H Bending (Out-of-Plane): The OOP C-H bending vibrations of the substituted pyridine ring result in strong bands in the 900 - 675 cm⁻¹ region. The exact position of these bands is diagnostic of the substitution pattern on the ring.[4]

-

N-H Wagging: A broad, often strong band resulting from the out-of-plane wagging of the N-H bonds is expected for primary amines in the 910 - 665 cm⁻¹ range.[3] This band may be convoluted with the aromatic C-H OOP signals.

Summary of Expected FT-IR Absorption Bands

The following table summarizes the key diagnostic peaks for the structural confirmation of this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3400 | Medium | Asymmetric N-H Stretch (νₐₛ) | Primary Aromatic Amine |

| 3400 - 3300 | Medium | Symmetric N-H Stretch (νₛ) | Primary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | Aromatic & Vinyl C-H Stretch (ν) | Pyridine Ring & Vinyl Group |

| 1650 - 1580 | Medium-Strong | N-H Bending (Scissoring, δ) | Primary Aromatic Amine |

| 1650 - 1620 | Medium | Vinyl C=C Stretch (ν) | Vinyl Group |

| 1625 - 1430 | Strong-Medium | Aromatic C=C and C=N Ring Stretches (ν) | Pyridine Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch (ν) | Primary Aromatic Amine |

| 1000 - 985 | Strong | Vinyl =C-H Out-of-Plane Bend (γ) | Vinyl Group |

| 920 - 905 | Strong | Vinyl =CH₂ Out-of-Plane Bend (γ) | Vinyl Group |

| 910 - 665 | Strong, Broad | N-H Wagging (γ) | Primary Aromatic Amine |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend (γ) | Pyridine Ring |

Experimental Protocol for FT-IR Analysis

Acquiring a high-quality, reproducible FT-IR spectrum is paramount for accurate structural analysis. The following protocol provides a validated methodology.

Rationale for Method Selection

For a compound like this compound, which is likely a solid or a high-boiling point liquid, Attenuated Total Reflectance (ATR) is the preferred sampling technique. ATR is rapid, requires minimal sample preparation, and is less susceptible to issues with sample thickness that can affect traditional transmission methods. It provides high-quality data with excellent reproducibility.

Step-by-Step Protocol

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

-

Verify that the sample compartment is clean and the ATR crystal (typically diamond or germanium) is free of any residue. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response. This spectrum is subtracted from the sample spectrum to ensure that the final data represents only the sample itself.

-

Typical Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (averaging reduces noise).

-

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, ensure enough pressure is applied via the ATR press to make good contact between the sample and the crystal surface. For a liquid, a single drop is sufficient.

-

Causality: The infrared beam penetrates a few microns into the sample at the crystal interface. Incomplete contact will result in a weak, low-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, collect the sample spectrum.

-

The instrument software will automatically perform the background subtraction.

-

-

Data Processing and Cleaning:

-

ATR Correction: Apply a software-based ATR correction. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum (e.g., correcting peak intensities at lower wavenumbers).

-

Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction to ensure accurate peak picking and integration.

-

Peak Picking: Use the software to identify and label the wavenumbers of the key absorption maxima.

-

Experimental Workflow Diagram

Caption: Standard Operating Procedure for FT-IR Analysis using an ATR Accessory.

Key Molecular Vibrations

The primary vibrations that define the FT-IR spectrum of this compound can be visualized to better understand their origin.

Caption: Major FT-IR active vibrational modes in this compound.

Conclusion

The FT-IR spectrum of this compound is rich with diagnostic information that enables its unambiguous identification. The key confirmatory features are the dual N-H stretching bands (3500-3300 cm⁻¹) characteristic of a primary amine, the strong out-of-plane C-H bending bands (~990 and 910 cm⁻¹) confirming the vinyl group, and the complex pattern of C=C/C=N stretching absorptions (1625-1430 cm⁻¹) typical of the substituted pyridine ring. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for researchers to confidently characterize this molecule and its derivatives in a drug development or materials science setting.

References

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine [Data set]. Retrieved from [Link]

-

University of California, Los Angeles, Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the... [Figure]. Retrieved from [Link]

-

LabRulez. (2012). Determination of the vinyl content of polyethylene resins. Retrieved from [Link]

-

Elixir International Journal. (2012). Vibrational spectral investigation of 2-amino-5-chlorobenzoyl pyridine using density functional theory. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Covalent Post-Modification on Graphdiyne for High-Performance Memristors. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 3-Vinylpyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Redalyc. (n.d.). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 [Figure]. Retrieved from [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. elixirpublishers.com [elixirpublishers.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

Introduction to 3-Vinylpyridin-2-amine and its Mass Spectrometric Analysis

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Vinylpyridin-2-amine

This guide offers a detailed exploration into the mass spectrometric behavior of this compound, a compound of interest in pharmaceutical and materials science. As direct experimental mass spectra for this specific molecule are not widely published, this document synthesizes foundational principles of mass spectrometry with fragmentation data from closely related structural analogs—aminopyridines and vinylpyridines—to construct a predictive model of its fragmentation pathways. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this and similar molecules.

This compound (C₇H₈N₂) possesses a molecular weight of 120.15 g/mol . Its structure, featuring a stable aromatic pyridine ring substituted with a reactive vinyl group and a primary amine, dictates a unique and predictable fragmentation pattern under mass spectrometric analysis. The presence of two nitrogen atoms means its molecular ion will have an even mass-to-charge ratio (m/z), adhering to the "Nitrogen Rule".[1] Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

This guide will dissect the predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography and tandem mass spectrometry (LC-MS/MS).

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (70 eV) is an energetic process that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

The Molecular Ion and Primary Fragmentation Pathways

For this compound, the molecular ion (M⁺˙) is expected to be observed at m/z 120 . Due to the stability of the aromatic ring, this peak should be prominent.[4] The initial ionization is most likely to occur via the removal of a non-bonding electron from the amino group's nitrogen atom.[3]

The primary fragmentation events are predicted to be:

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group, leading to a stable, resonance-delocalized cation at m/z 119 .[1]

-

Loss of Acetylene (C₂H₂): The vinyl substituent is susceptible to fragmentation. A likely pathway is the loss of a neutral acetylene molecule, resulting in a fragment at m/z 94 . This is a known fragmentation for vinyl-substituted aromatic compounds.

-

Loss of Hydrogen Cyanide (HCN): A hallmark of pyridine ring fragmentation is the elimination of HCN, which would produce a fragment ion at m/z 93 .[1] This can occur from the molecular ion or subsequent fragment ions.

Proposed EI Fragmentation Scheme

The interplay of these fragmentation routes can be visualized as follows:

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key EI Fragment Ions

| m/z | Proposed Formula | Identity/Origin |

| 120 | C₇H₈N₂⁺˙ | Molecular Ion (M⁺˙) |

| 119 | C₇H₇N₂⁺ | [M-H]⁺ |

| 94 | C₅H₆N₂⁺˙ | [M-C₂H₂]⁺˙ |

| 93 | C₆H₇N⁺˙ | [M-HCN]⁺˙ |

| 92 | C₆H₆N⁺ | [M-H-HCN]⁺ |

| 78 | C₅H₄N⁺ | [M-C₂H₂-NH₂]⁺ |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, in positive ion mode.[5] For this compound, this would be observed at m/z 121 . Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing controlled structural analysis.[6]

Fragmentation of the Protonated Molecule

The protonation is likely to occur on the more basic ring nitrogen or the exocyclic amino group. The fragmentation of the [M+H]⁺ ion at m/z 121 is expected to proceed through low-energy pathways:

-

Loss of Ammonia (NH₃): A characteristic fragmentation for protonated primary amines is the neutral loss of ammonia. This would result in a prominent fragment ion at m/z 104 .

-

Loss of the Vinyl Group: Cleavage of the bond between the pyridine ring and the vinyl group could lead to the loss of a neutral ethene molecule (C₂H₄), producing an ion at m/z 93 .

Proposed ESI-MS/MS Fragmentation Scheme

The logical flow of fragmentation from the protonated parent ion is depicted below:

Sources

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Electrospray ionization tandem mass spectrometry (ESI-MS/MS)-based shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 3-Vinylpyridin-2-amine

An In-depth Technical Guide to the Solubility and Stability of 3-Vinylpyridin-2-amine

Introduction

This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a primary amine at the 2-position and a vinyl group at the 3-position. This unique arrangement of a nucleophilic amine, a polymerizable vinyl group, and a coordinating pyridine ring makes it a molecule of significant interest for materials science and pharmaceutical development. Its structural similarity to 2-vinylpyridine suggests applications as a monomer for specialty polymers and latexes, where the amine group can provide a site for cross-linking or post-polymerization modification.[1] Concurrently, the aminopyridine scaffold is a well-known pharmacophore, suggesting potential applications in drug discovery.

A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays, while stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could impact purity, efficacy, and safety. This guide provides a comprehensive framework for researchers to systematically characterize these critical physicochemical properties. We will not only detail the necessary experimental protocols but also explain the underlying scientific rationale, ensuring a robust and well-validated characterization.

Part 1: Solubility Profiling

The solubility of an active compound is a critical parameter, influencing everything from reaction kinetics to bioavailability.[2] For this compound, its amphiphilic nature—possessing both a polar aminopyridine head and a more nonpolar vinyl group—suggests a nuanced solubility profile.

Theoretical Solubility and Physicochemical Considerations

Based on its structure, we can predict the following:

-

Polar Solvents: The primary amine and the pyridine nitrogen are capable of hydrogen bonding, suggesting good solubility in polar protic solvents like ethanol and methanol. Solubility in polar aprotic solvents like DMSO and DMF is also expected to be high.

-

Aqueous Solubility: Water solubility is likely to be limited but pH-dependent. The pyridine nitrogen (pKa of pyridinium ion ~5.2) and the exocyclic amine can be protonated under acidic conditions, forming more soluble salts.

-

Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes is expected to be low, although the vinyl group and the aromatic ring may impart some solubility in solvents like toluene.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, the shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, acetonitrile, toluene).

-

Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated and remains so at equilibrium. The presence of undissolved solid is a visual confirmation of saturation.[4]

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient duration to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue. This can be achieved by either:

-

Centrifuging the vials at high speed and carefully collecting the supernatant.

-

Filtering the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE).

-

Causality: Incomplete removal of solid particles will lead to an overestimation of solubility, as the particles can dissolve during the subsequent dilution and analysis steps.[6]

-

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample to determine the concentration.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification via HPLC-UV

A validated, stability-indicating analytical method is essential for accurate concentration measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is well-suited for this purpose due to the chromophoric nature of the pyridine ring.

-

Column Selection: Start with a robust, general-purpose reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Wavelength Selection: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) and acquire its UV spectrum. Select a wavelength of maximum absorbance (λmax), likely in the 254-280 nm range, for high sensitivity.

-

Mobile Phase Optimization:

-

Begin with a simple isocratic mobile phase, such as a mixture of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid in water). The acidic buffer will ensure the amine is protonated, leading to better peak shape.

-

Adjust the ratio of organic to aqueous phase to achieve a retention time of 3-10 minutes.

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration) and confirm the linearity of the method (R² > 0.999).

Data Presentation: Solubility Profile

Summarize the experimentally determined solubility data in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | ||

| pH 2.0 Buffer | 25 | ||

| pH 7.4 Buffer | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| Toluene | 25 |

Part 2: Stability Assessment and Degradation Pathway Elucidation

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and ensuring that any product derived from it is free of potentially harmful impurities. Forced degradation studies are the cornerstone of this assessment.[7]

Intrinsic Stability and Structural Liabilities

The structure of this compound contains two key liabilities:

-

Vinyl Group: Highly susceptible to free-radical polymerization, which can be initiated by heat, light, or trace radical species.[1][8] This is the most probable pathway for instability, potentially leading to oligomers or polymers.

-

Aminopyridine Ring: The electron-rich ring and the primary amine group are susceptible to oxidation.[9][10] This can lead to the formation of N-oxides or nitro derivatives, especially under oxidative stress.[9]

Protocol for Forced Degradation Studies (ICH Q1A)

Forced degradation, or stress testing, intentionally exposes the compound to harsh conditions to accelerate decomposition, thereby revealing likely degradation pathways and products.[11] The goal is to achieve a modest level of degradation (5-20%) to ensure that the degradation products are formed at detectable levels without completely destroying the parent molecule.[11]

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at 60 °C for 24-48 hours.

-

Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Heat at 60 °C for 24-48 hours.

-

Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3%. Keep at room temperature for 24-48 hours.[9]

-

Thermal Degradation: Store the solid compound and a solution sample in an oven at an elevated temperature (e.g., 70 °C) for one week.

-

Photolytic Degradation: Expose the solid compound and a solution sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]

-

Control Sample: A solution stored under ambient, protected conditions serves as the time-zero or control sample.

-

Analysis: After exposure, quench the reactions if necessary (e.g., neutralize acid/base). Analyze all stressed samples and the control by the developed HPLC method. Calculate the percentage of parent compound remaining and identify any new peaks corresponding to degradation products.

Caption: Workflow for a comprehensive Forced Degradation Study.

Elucidation of Degradation Pathways

Based on the structural liabilities and literature on related compounds, the following degradation pathways are most plausible. HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable for identifying the masses of degradation products to support these structural hypotheses.

Caption: Plausible degradation pathways for this compound.

Recommendations for Handling and Storage

The combined insights from stability studies on analogous vinyl and aminopyridine compounds provide a clear directive for handling and storage.

-

Temperature: To minimize thermal degradation and, more importantly, to prevent polymerization, the compound should be stored under refrigerated (2-8 °C) or frozen (-20 °C) conditions.[1][13][14]

-

Light: Protect the material from light by storing it in amber vials or in the dark to prevent photolytic degradation and photo-initiated polymerization.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.

-

Inhibitors: For long-term storage of the neat material, the addition of a polymerization inhibitor such as 4-methoxyphenol (MEHQ) or 4-tert-butylcatechol (TBC) at a concentration of 100-200 ppm is strongly recommended.[1][8]

Conclusion